![molecular formula C23H17F3N2S B2722247 4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazole CAS No. 339277-11-1](/img/structure/B2722247.png)

4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

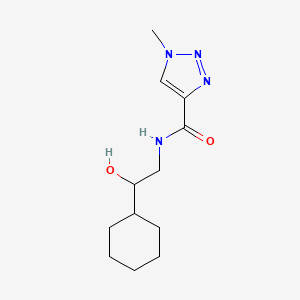

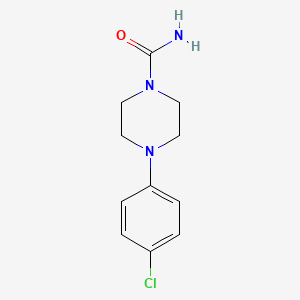

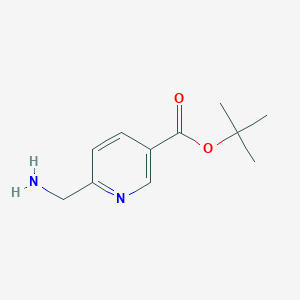

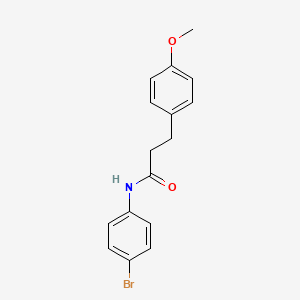

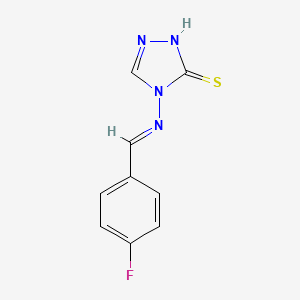

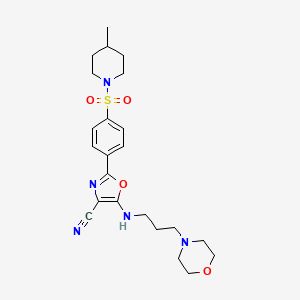

“4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazole” is a chemical compound with the molecular formula C23H17F3N2S . It has an average mass of 410.455 Da and a monoisotopic mass of 410.106445 Da .

Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen

Anti-Diabetic Agents

The compound has been used in the design and synthesis of new anti-diabetic agents. It has shown excellent inhibitory activity against yeast α-glucosidase, an enzyme that breaks down carbohydrates into glucose. Inhibition of this enzyme can decrease postprandial blood glucose level, making it a potential treatment for type 2 diabetes .

Antibacterial Activity

Imidazole derivatives, including this compound, have shown promising antibacterial activity. They have been evaluated against various bacterial strains such as Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi .

Anti-Inflammatory Activity

Imidazole derivatives have also been studied for their anti-inflammatory activity. They could potentially be used in the treatment of conditions characterized by inflammation .

Antitumor Activity

The compound could potentially be used in the development of new drugs for cancer treatment. Imidazole derivatives have shown various activities such as antimicrobial, anti-inflammatory, analgesic, antitubercular, and anticancer .

Antiviral Activity

Imidazole is a key component in several antiviral drugs. The compound’s potential antiviral activity could be explored further .

Antioxidant Activity

Imidazole derivatives have shown antioxidant activity. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .

Anti-Amoebic and Antihelmintic Activities

Imidazole derivatives have shown anti-amoebic and antihelmintic activities, suggesting potential use in treating infections caused by amoebae and helminths .

Antifungal Activity

The compound could potentially be used in the treatment of fungal infections, as imidazole derivatives have shown antifungal activity .

Wirkmechanismus

Target of Action

The primary target of the compound 4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazole is the enzyme α-glucosidase . This enzyme is a carbohydrate-hydrolyzing enzyme that catalyzes the cleavage of poly- and disaccharides to glucose .

Mode of Action

The compound 4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazole interacts with α-glucosidase by inhibiting its activity . This interaction results in a decrease in the postprandial blood glucose level . The compound forms a hydrogen bond with Thr307 and a π-anion with Glu304 .

Biochemical Pathways

The inhibition of α-glucosidase by 4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazole affects the carbohydrate digestion pathway . This results in a decrease in the breakdown of poly- and disaccharides to glucose, thereby reducing the postprandial blood glucose level .

Pharmacokinetics

Imidazole derivatives are generally known for their broad range of chemical and biological properties, which make them important synthons in the development of new drugs .

Result of Action

The molecular effect of the action of 4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazole is the inhibition of α-glucosidase, leading to a decrease in the breakdown of poly- and disaccharides to glucose . This results in a decrease in the postprandial blood glucose level .

Eigenschaften

IUPAC Name |

4,5-diphenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F3N2S/c24-23(25,26)19-13-7-8-16(14-19)15-29-22-27-20(17-9-3-1-4-10-17)21(28-22)18-11-5-2-6-12-18/h1-14H,15H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNRSMMWWWQPMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)SCC3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-[[2-(2,4-dichlorophenoxy)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2722164.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2722165.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide](/img/structure/B2722175.png)

![3-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide](/img/structure/B2722179.png)

![methyl 4-{[(E)-[cyano(2-methylpropane-2-sulfonyl)methylidene]amino]amino}benzoate](/img/structure/B2722183.png)

![3,5-dichloro-N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2722184.png)

![2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2722187.png)